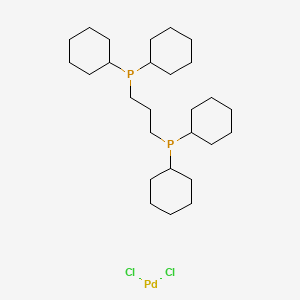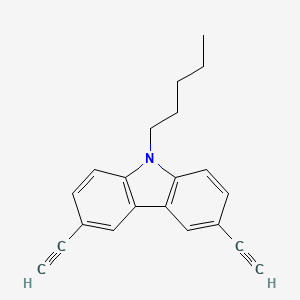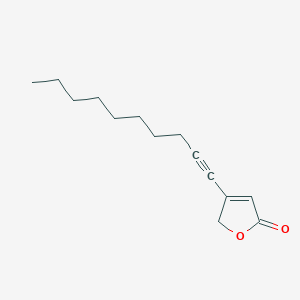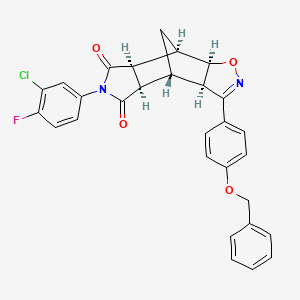
C29H22ClFN2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
準備方法
The synthesis of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures (60-75°C). The reaction mixture is then cooled, and the product is purified through crystallization in acetonitrile .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using appropriate nucleophiles or electrophiles.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione include:
Loratadine: A compound with similar structural features but different functional groups.
Desloratadine: Another related compound with slight modifications in its chemical structure.
The uniqueness of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione lies in its specific spiro structure and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C29H22ClFN2O4 |
|---|---|
分子量 |
516.9 g/mol |
IUPAC名 |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C29H22ClFN2O4/c30-21-12-17(8-11-22(21)31)33-28(34)23-19-13-20(24(23)29(33)35)27-25(19)26(32-37-27)16-6-9-18(10-7-16)36-14-15-4-2-1-3-5-15/h1-12,19-20,23-25,27H,13-14H2/t19-,20+,23+,24-,25+,27+/m0/s1 |
InChIキー |
GUAFPLPNDJEQIS-IDUIYXPCSA-N |
異性体SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
正規SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


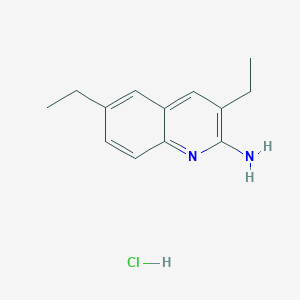
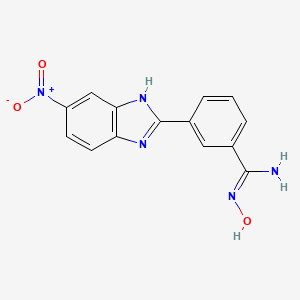
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
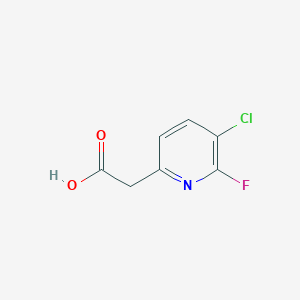
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

